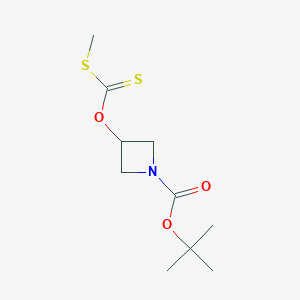

tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate

Descripción

tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate is a sulfur-containing azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a (methylthio)carbonothioyloxy substituent. These compounds are pivotal intermediates in medicinal chemistry, particularly for synthesizing bioactive molecules such as kinase inhibitors and amino acid derivatives .

Propiedades

IUPAC Name |

tert-butyl 3-methylsulfanylcarbothioyloxyazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S2/c1-10(2,3)14-8(12)11-5-7(6-11)13-9(15)16-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIVSJFKPQBLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate, with the molecular formula C10H17NO3S2 and a molecular weight of 263.4 g/mol, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a four-membered azetidine ring, which is known for its presence in various natural products and pharmaceuticals. The presence of the methylthio and carbonothioyl groups enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3S2 |

| Molecular Weight | 263.4 g/mol |

| Purity | Typically ≥95% |

Mechanisms of Biological Activity

Research indicates that compounds containing azetidine moieties exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that azetidine derivatives can inhibit bacterial growth. The presence of sulfur groups may contribute to enhanced antimicrobial properties by disrupting microbial cell walls or interfering with metabolic pathways.

- Anti-inflammatory Effects : Compounds similar to tert-butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate have demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related azetidine compounds, providing insights into their potential applications:

- Study on Antimicrobial Properties : A study published in Arkivoc reported that azetidine derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of bacterial enzymes .

- Anti-inflammatory Research : In a study examining the anti-inflammatory effects of azetidine derivatives, researchers found that certain compounds could significantly reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that certain azetidine compounds induced apoptosis at micromolar concentrations. The study highlighted the importance of the azetidine structure in enhancing cytotoxic effects against cancer cells .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Synthesis of Glutaminase Inhibitors : This compound has been explored as a precursor for novel glutaminase inhibitors, which are important in cancer therapy. Research indicates that derivatives of this compound can effectively inhibit the enzymatic activity of kidney glutaminase isoform C (GAC), a target for treating certain types of cancer .

- Drug Formulation : The compound enhances the stability and solubility of drug formulations. Its ability to modify pharmacokinetic properties makes it suitable for developing drugs aimed at neurological disorders and other conditions .

- Targeted Therapies : The structural modifications possible with this compound allow for the development of targeted therapies that can improve drug efficacy while minimizing side effects. Its role in the synthesis of compounds that interact with specific biological targets is crucial for advancing personalized medicine .

Biochemical Research

- Enzyme Inhibition Studies : tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate is utilized in studies aimed at understanding metabolic pathways through enzyme inhibition. This research helps elucidate the mechanisms of diseases and aids in the development of therapeutic agents .

- Metabolic Pathway Analysis : The compound's interactions with various enzymes provide insights into metabolic processes, facilitating the identification of potential drug targets and therapeutic strategies .

Agricultural Chemistry

- Agrochemical Development : The compound is also being investigated for its potential use in formulating agrochemicals, particularly pesticides. Its stability and effectiveness make it a candidate for developing new pest control solutions that are environmentally friendly and efficient .

Material Science

- Polymer Synthesis : Researchers are exploring the use of this compound in creating novel polymers with enhanced properties. Its chemical structure allows for modifications that can lead to materials with improved durability and resistance to environmental factors .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for glutaminase inhibitors and other drugs targeting neurological disorders. |

| Biochemical Research | Used in enzyme inhibition studies to understand metabolic pathways and develop targeted therapies. |

| Agricultural Chemistry | Potential use in formulating effective agrochemicals and pesticides. |

| Material Science | Employed in synthesizing novel polymers with enhanced durability and resistance properties. |

Case Studies

- Glutaminase Inhibitors : A study published in PMC detailed the synthesis and evaluation of compounds derived from tert-butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate, demonstrating their efficacy as GAC inhibitors, which could lead to advancements in cancer treatment strategies .

- Pharmaceutical Formulation : Research highlighted the role of this compound in enhancing drug solubility and stability, showcasing its importance in developing formulations for challenging therapeutic areas like neurology .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The target compound’s (methylthio)carbonothioyloxy group distinguishes it from analogs with substituents like pyrazoles, morpholines, sulfonyl groups, or ester-linked moieties. Key analogs and their properties are summarized below:

Table 1: Structural Analogs of tert-Butyl Azetidine Carboxylates

Table 2: Key Physicochemical Properties

| Compound Type | TPSA (Ų) | LogP (Predicted) | Hydrogen Bond Acceptors | GI Absorption |

|---|---|---|---|---|

| Indole-substituted | 67.8 | 2.5 | 5 | High |

| Bromopyrazole-substituted | 60.4 | 3.1 | 4 | Moderate |

| Hydroxyethyl-substituted | 49.3 | 0.9 | 3 | High |

| Methylsulfonyl-substituted | 65.7 | 1.8 | 5 | Moderate |

Métodos De Preparación

General Synthetic Route Overview

The synthesis of tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate typically starts from tert-butyl 3-hydroxyazetidine-1-carboxylate, which undergoes a series of reactions to introduce the methylthio carbonothioyl moiety at the 3-position of the azetidine ring. The process involves:

- Generation of the alkoxide intermediate from tert-butyl 3-hydroxyazetidine-1-carboxylate using a strong base.

- Reaction of this intermediate with a suitable methylthio carbonothioylating agent to form the target compound.

This general approach is supported by experimental procedures detailed in the literature, emphasizing careful control of reaction conditions such as temperature, atmosphere, and stoichiometry to optimize yield and purity.

Detailed Stepwise Preparation

Alternative Synthetic Approaches and Key Intermediates

Several studies describe variations on the preparation of related azetidine derivatives and their functionalization, which are relevant for optimizing the synthesis of the target compound:

- Use of methylmagnesium bromide or methylmagnesium chloride to convert tert-butyl 3-oxoazetidine-1-carboxylate into tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key intermediate in some synthetic schemes.

- Subsequent functionalization of the hydroxy group to introduce sulfur-containing moieties, such as methylthio groups, via nucleophilic substitution or thiocarbonylation reactions.

- Protection and deprotection strategies involving the tert-butoxycarbonyl (Boc) group to control reactivity during multi-step syntheses.

These methods highlight the importance of controlling stereochemistry and reaction conditions to achieve high selectivity and yield.

Research Findings and Analytical Data

Reaction Conditions and Yields

Spectroscopic Characterization

- ^1H NMR spectra confirm successful substitution, showing characteristic shifts for azetidine ring protons and methylthio groups.

- Mass spectrometry (ESMS) data support the molecular weight and purity of the product.

- Chromatographic purification (silica gel column chromatography or RP-HPLC) is typically employed to isolate the pure compound.

Summary and Practical Notes

- The preparation of tert-Butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate is efficiently achieved by reacting the alkoxide of tert-butyl 3-hydroxyazetidine-1-carboxylate with a methylthio carbonothioylating reagent under mild conditions.

- Maintaining anhydrous conditions and inert atmosphere (argon or nitrogen) improves reaction outcomes.

- The Boc protecting group plays a crucial role in stabilizing intermediates and enabling selective functionalization.

- Yields are generally moderate to high, with purification steps necessary for isolating analytically pure material.

- Variations in the preparation of related intermediates provide flexibility in synthetic design and optimization.

Q & A

Q. What synthetic strategies are commonly employed to introduce the (methylthio)carbonothioyloxy group into azetidine derivatives?

The (methylthio)carbonothioyloxy group is typically introduced via nucleophilic substitution or coupling reactions. For example, thiocarbonyl transfer reagents like methyl thiochloroformate or dithiocarbamate derivatives can react with hydroxyl-containing azetidine precursors under basic conditions (e.g., NaH or Et₃N) in anhydrous solvents like THF or DCM. Protective group strategies (e.g., tert-butyl carbamate) are often used to stabilize the azetidine ring during synthesis .

Q. How is the structure of tert-butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate confirmed experimentally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and tert-butyl group integrity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Peaks near 1700 cm⁻¹ (C=O of carbamate) and 1250 cm⁻¹ (C=S of thiocarbonyl) .

Q. What are the primary applications of tert-butyl-protected azetidine derivatives in medicinal chemistry?

These derivatives serve as intermediates in drug discovery, particularly for:

- Protease inhibitors : The azetidine ring’s conformational rigidity enhances target binding.

- Peptidomimetics : The tert-butyl group improves solubility and metabolic stability during preclinical studies .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing tert-butyl 3-(((methylthio)carbonothioyl)oxy)azetidine-1-carboxylate under varying conditions?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may require lower temperatures to avoid side reactions.

- Catalysts : Use of DMAP or pyridine to accelerate thiocarbonyl transfer.

- Temperature control : Reactions performed at 0–5°C minimize decomposition of thermally labile intermediates .

Q. What strategies mitigate instability during purification of this compound?

Instability issues (e.g., thiocarbonyl group degradation) can be addressed by:

Q. How should researchers resolve contradictory NMR data between synthetic batches?

Contradictions may arise from:

- Rotameric equilibria : Variable-temperature NMR (VT-NMR) can distinguish dynamic conformational changes.

- Trace impurities : HPLC-MS analysis with a C18 column and acetonitrile/water gradient to identify byproducts.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Methodological Considerations

Q. What analytical techniques are critical for assessing the compound’s purity in complex reaction mixtures?

Q. How does the tert-butyl group influence the compound’s reactivity in downstream modifications?

The tert-butyl carbamate acts as a:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.